molecular formula C5H8ClN3 B566802 Pyridazin-3-ylmethanamine hydrochloride CAS No. 1228788-25-7

Pyridazin-3-ylmethanamine hydrochloride

Cat. No.: B566802
CAS No.: 1228788-25-7
M. Wt: 145.59
InChI Key: QUOOMAKWNPXZHT-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Biological Activity

Pyridazin-3-ylmethanamine hydrochloride (C5H8ClN3) is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. The compound has been linked to various therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

  • Antioxidant Activity : Pyridazine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
  • Inhibition of Enzymatic Activity : Some studies indicate that pyridazine derivatives can inhibit specific enzymes involved in disease processes. For example, they may act as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways.
  • Neuropeptide Modulation : Research suggests that pyridazine compounds may modulate neuropeptide systems linked to various central nervous system disorders, potentially offering therapeutic benefits in treating anxiety and depression .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Effects : Studies have demonstrated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. They may also disrupt cancer cell proliferation through various signaling pathways .
  • Anti-inflammatory Properties : Compounds within the pyridazine class have shown promise in reducing inflammation by inhibiting cytokine production and modulating immune responses .
  • Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveProtects against oxidative stress
Enzyme inhibitionPhosphodiesterase inhibitor

Selected Research Findings

  • Anticancer Activity : A study demonstrated that pyridazinone derivatives significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Neuroprotective Study : In animal models, this compound showed protective effects against neurodegeneration induced by excitotoxic agents, suggesting its potential in treating conditions like Alzheimer's disease .
  • Inflammation Modulation : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, highlighting its anti-inflammatory potential .

Properties

IUPAC Name

pyridazin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOOMAKWNPXZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697543
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228788-25-7
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the intermediate from Step B (5.96 g, 56.7 mmol) in MeOH (35 mL) was added 6N HCl (20.89 mL, 125 mmol) followed by Pd/C (0.905 g, 8.51 mmol). The reaction mixture was kept on Parr shaker for 2 hours at 40 psig hydrogen. The reaction mixture was filtered through Celite™ (diatomaceous earth) and washed with 600 mL of MeOH and the filtrate concentrated. The residue was azeotroped several times with toluene. A dark brown solid was obtained. m/z=110 (M+H).
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
20.89 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.905 g
Type
catalyst
Reaction Step Three

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